molecular formula C4H5IN2O B2848401 3-(Iodomethyl)-4-methyl-1,2,5-oxadiazole CAS No. 82812-80-4

3-(Iodomethyl)-4-methyl-1,2,5-oxadiazole

Cat. No.: B2848401
CAS No.: 82812-80-4
M. Wt: 224.001
InChI Key: XEMPKMXWRGHKGW-UHFFFAOYSA-N
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Description

3-(Iodomethyl)-4-methyl-1,2,5-oxadiazole (CAS: 82812-80-4) is a halogenated derivative of the 1,2,5-oxadiazole (furazan) scaffold. This compound features a methyl group at the 4-position and an iodomethyl substituent at the 3-position. It is classified as a discontinued product in commercial catalogs (CymitQuimica, 2025), likely due to challenges in synthesis, stability, or handling of iodine-containing compounds . Its structural analogs, such as 3-(chloromethyl)- and 3-(bromomethyl)-4-methyl-1,2,5-oxadiazole (CAS 62642-47-1 and 90507-32-7, respectively), are more commonly available, suggesting practical limitations of the iodo derivative .

Properties

IUPAC Name

3-(iodomethyl)-4-methyl-1,2,5-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN2O/c1-3-4(2-5)7-8-6-3/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMPKMXWRGHKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Iodomethyl)-4-methyl-1,2,5-oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the iodination of a methyl-substituted oxadiazole precursor. The reaction conditions often include the use of iodine and a suitable solvent, such as acetonitrile, under controlled temperature and pressure to ensure the selective introduction of the iodomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Iodomethyl)-4-methyl-1,2,5-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxadiazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl-substituted oxadiazoles.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido-substituted oxadiazoles, while oxidation with hydrogen peroxide can produce oxadiazole carboxylic acids.

Scientific Research Applications

3-(Iodomethyl)-4-methyl-1,2,5-oxadiazole has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of novel materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(Iodomethyl)-4-methyl-1,2,5-oxadiazole depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would involve interaction with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Halogenated Methyl Analogs

Structural and Reactivity Differences

The halogenated methyl series (X = Cl, Br, I) exhibits distinct reactivity patterns due to differences in halogen electronegativity, bond strength, and leaving-group ability:

Property 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole 3-(Bromomethyl)-4-methyl-1,2,5-oxadiazole 3-(Iodomethyl)-4-methyl-1,2,5-oxadiazole
CAS Number 62642-47-1 90507-32-7 82812-80-4
Halogen Leaving Group Moderate (Cl⁻) Good (Br⁻) Excellent (I⁻)
Reactivity in SN2 Low Moderate High
Commercial Availability In stock (250 mg, 98%) Limited (R&D use only) Discontinued
  • Synthetic Utility : The iodomethyl derivative is highly reactive in nucleophilic substitutions, making it valuable for introducing methylene-linked functional groups. However, iodine’s susceptibility to light and heat may limit its shelf life, contributing to discontinuation .
  • Stability : Chloro- and bromo-analogs are more stable, with the chloro variant being preferred for long-term storage and routine synthetic applications .

Physicochemical Properties

  • Molecular Weight : The iodine atom significantly increases molecular weight (e.g., ~265 g/mol for the iodo derivative vs. ~174 g/mol for the chloro analog), which may impact pharmacokinetics in drug design .

Comparison with Other 1,2,5-Oxadiazole Derivatives

Functional Group Variations

Hydrazone and Ester Derivatives

Compounds like (E)-3-((2-(4-((2-Acetoxybenzoyl)oxy)benzoyl)hydrazono)methyl)-4-methyl-1,2,5-oxadiazole 2-oxide (4b) (mp: 179.3–180°C) and 3-((2-(3-hydroxybenzoyl)hydrazono)methyl)-4-methyl-1,2,5-oxadiazole 2-oxide (3a) (mp: 225–227°C) feature hydrazone and ester substituents . These polar groups enhance hydrogen-bonding capacity and solubility (PSA > 100 Ų) compared to the lipophilic iodomethyl derivative, making them more suitable for biological applications .

Sulfonamide and Pyridine Hybrids

Derivatives such as 3-[3-(dimethylaminosulfonyl)phenyl]-4-phenyl-1,2,5-oxadiazole (4a) and 3-(((4-((1-(4-bromophenyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)amino)methyl)-4-phenyl-1,2,5-oxadiazole 2-oxide (12b) are designed as kinase inhibitors (e.g., VEGFR-2) . These compounds exhibit tailored electronic profiles for target binding, contrasting with the iodomethyl derivative’s role as a synthetic intermediate .

Key Research Findings

  • Synthetic Challenges : The Boulton–Katritzky rearrangement of furoxan derivatives (e.g., Scheme 13.179) highlights the sensitivity of iodine-containing oxadiazoles to base-catalyzed transformations, limiting their utility in multi-step syntheses .
  • Drug-Likeness : Chloro- and bromo-analogs exhibit better drug-likeness parameters (CLogP < 3, PSA ~50–120 Ų) than the iodomethyl derivative, aligning with Lipinski’s rules .

Biological Activity

3-(Iodomethyl)-4-methyl-1,2,5-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular structure of this compound features a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The presence of the iodomethyl group enhances its reactivity and potential for biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,2,5-oxadiazoles exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown promising results against various bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays reveal that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)MBC (µg/mL)Activity Type
This compoundTBDTBDBactericidal

Cytotoxicity and Anticancer Activity

The anticancer potential of this compound has been evaluated through various cytotoxicity assays. Studies indicate that this compound can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values obtained from these assays suggest that structural modifications can significantly enhance cytotoxic effects.

Cell LineIC50 (µM)Mechanism of Action
HepG2TBDApoptosis induction
MCF-7TBDCell cycle arrest

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class often inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Flow cytometry studies have shown that treatment with this compound leads to increased apoptosis rates in treated cells.
  • Cell Cycle Arrest : Specific studies indicate that it may cause cell cycle arrest at the G0/G1 phase, thereby preventing cancer cell division.

Case Studies

A notable study investigated the effects of this compound on HepG2 cells. The results indicated a significant increase in early apoptosis markers after 24 hours of treatment. This suggests that the compound may be effective in targeting liver cancer cells specifically.

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